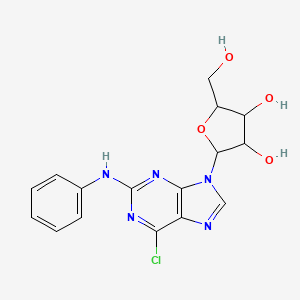

2-Phenylamino-6-chloropurine-9-beta-D-riboside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

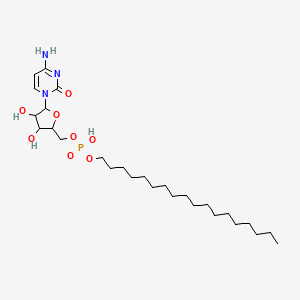

Le 2-Phénylamino-6-chloro-9-β-D-ribofuranosylpurine est un analogue de nucléoside qui possède un potentiel significatif dans la recherche biomédicale. Ce composé est connu pour sa capacité à inhiber des enzymes spécifiques essentielles à la réplication de l’ADN, ce qui en fait un candidat potentiel pour les traitements antiviraux et anticancéreux.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2-Phénylamino-6-chloro-9-β-D-ribofuranosylpurine implique généralement la réaction de la 6-chloropurine avec la phénylamine, suivie de l’ajout d’un groupement β-D-ribofuranoside. Les conditions de réaction nécessitent souvent un environnement contrôlé avec des températures et des niveaux de pH spécifiques pour assurer l’obtention du produit souhaité .

Méthodes de production industrielle

La production industrielle de ce composé implique une synthèse à grande échelle utilisant des réacteurs automatisés pour maintenir des conditions de réaction constantes. Le processus comprend des étapes de purification telles que la cristallisation et la chromatographie pour atteindre les niveaux de pureté élevés requis pour la recherche et les applications pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

Le 2-Phénylamino-6-chloro-9-β-D-ribofuranosylpurine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés pour réduire le composé.

Substitution : Des réactions de substitution nucléophile peuvent se produire, où l’atome de chlore est remplacé par d’autres nucléophiles.

Réactifs et conditions courants

Oxydation : Peroxyde d’hydrogène, permanganate de potassium.

Réduction : Borohydrure de sodium, hydrure d’aluminium et de lithium.

Substitution : Nucléophiles tels que l’ammoniac, les amines.

Principaux produits formés

Oxydation : Dérivés oxydés du composé.

Réduction : Formes réduites du composé.

Substitution : Dérivés substitués où l’atome de chlore est remplacé par d’autres groupes.

4. Applications de la recherche scientifique

Le 2-Phénylamino-6-chloro-9-β-D-ribofuranosylpurine a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et la synthèse d’autres composés.

Biologie : Étudié pour ses effets sur les processus cellulaires et l’inhibition enzymatique.

Médecine : Investigated for its potential as an antiviral and anticancer agent.

Industrie : Utilisé dans la production de produits pharmaceutiques et comme outil de recherche dans le développement de médicaments.

Applications De Recherche Scientifique

2-Phenylamino-6-chloropurine-9-beta-D-riboside has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.

Biology: Studied for its effects on cellular processes and enzyme inhibition.

Medicine: Investigated for its potential as an antiviral and anticancer agent.

Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development

Mécanisme D'action

Le composé exerce ses effets en inhibant des enzymes spécifiques impliquées dans la réplication de l’ADN. Il cible des enzymes telles que l’ADN polymérase, empêchant ainsi la réplication de l’ADN viral ou la prolifération des cellules cancéreuses. Cette inhibition conduit à l’induction de l’apoptose (mort cellulaire programmée) dans les cellules malignes .

Comparaison Avec Des Composés Similaires

Composés similaires

- 2-Amino-6-chloro-9-β-D-ribofuranosylpurine

- 2-Amino-6-chloro-9-β-D-2'-désoxyribofuranosylpurine

Unicité

Le 2-Phénylamino-6-chloro-9-β-D-ribofuranosylpurine est unique en raison de son groupe phénylamino, qui améliore sa capacité à inhiber les enzymes de réplication de l’ADN plus efficacement que ses analogues. Cette différence structurelle contribue à sa puissance accrue en tant qu’agent antiviral et anticancéreux.

Propriétés

Formule moléculaire |

C16H16ClN5O4 |

|---|---|

Poids moléculaire |

377.78 g/mol |

Nom IUPAC |

2-(2-anilino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C16H16ClN5O4/c17-13-10-14(21-16(20-13)19-8-4-2-1-3-5-8)22(7-18-10)15-12(25)11(24)9(6-23)26-15/h1-5,7,9,11-12,15,23-25H,6H2,(H,19,20,21) |

Clé InChI |

MUBPAQWELOLQEV-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)NC2=NC3=C(C(=N2)Cl)N=CN3C4C(C(C(O4)CO)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-Acetyloxy-5-(2-amino-6-phenylmethoxypurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12296185.png)

![Methyl 16-methyl-13-oxido-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate](/img/structure/B12296189.png)

![(4R)-4-[[(3S,6R,9S,12R,15S,18R,21R,22R)-3-[(2S)-butan-2-yl]-6,12-bis(h ydroxymethyl)-22-methyl-9,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-hep taoxo-18-propan-2-yl-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]carb amoyl]-4-[[(2S)-2-[[(3R)-3-hydroxydecanoyl]amino]-4-methyl-pentanoyl]a mino]butanoic acid](/img/structure/B12296202.png)

![1H-1,2,4-Triazole-3,5-diamine, N3-[4-[4-(1R,2R,4S)-bicyclo[2.2.1]hept-2-yl-1-piperazinyl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-](/img/structure/B12296208.png)

![N-[p-[[(2,4-Diaminopteridin-7-yl)methyl]methylamino]benzoyl]-L-glutamic acid](/img/structure/B12296256.png)

![2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl 4-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-bis(3-methylbut-2-enyl)benzoate](/img/structure/B12296262.png)

![17-(5-Ethyl-6-methylhept-6-en-2-yl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12296267.png)